JAK2/JAK3 Potency Compared to Approved JAK Inhibitors Ruxolitinib and Tofacitinib
In cell-free enzymatic assays, AT9283 inhibits JAK2 and JAK3 with IC50 values of 1.2 nM and 1.1 nM, respectively, demonstrating greater potency on JAK3 compared to the approved JAK1/2 inhibitor ruxolitinib (JAK1 IC50 3.3 nM, JAK2 IC50 2.8 nM; >130-fold selectivity for JAK1/2 over JAK3) . Relative to the pan-JAK inhibitor tofacitinib (JAK3 IC50 1 nM, JAK2 IC50 20 nM), AT9283 exhibits a more balanced JAK2/JAK3 inhibitory profile . This differential JAK family inhibition profile is meaningful for experimental systems where JAK3-dependent signaling (e.g., in certain lymphoid malignancies) is a primary target, as ruxolitinib's poor JAK3 activity limits its utility in such contexts.
| Evidence Dimension | JAK2 and JAK3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | JAK2 IC50 = 1.2 nM; JAK3 IC50 = 1.1 nM |
| Comparator Or Baseline | Ruxolitinib: JAK2 IC50 = 2.8 nM, JAK3 IC50 > 360 nM (inferred from >130-fold selectivity). Tofacitinib: JAK3 IC50 = 1 nM, JAK2 IC50 = 20 nM. |
| Quantified Difference | AT9283 is 2.3-fold more potent against JAK2 than ruxolitinib and 18-fold more potent against JAK2 than tofacitinib. AT9283 is >300-fold more potent against JAK3 than ruxolitinib. |
| Conditions | Cell-free enzymatic assays using recombinant kinase domains. |
Why This Matters
Researchers studying JAK3-dependent pathways or seeking dual JAK2/JAK3 inhibition cannot rely on ruxolitinib and must use a compound with balanced potency, such as AT9283.
